molecular formula C11H9FN2O2 B1491752 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1245037-32-4

3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1491752
CAS No.: 1245037-32-4
M. Wt: 220.2 g/mol
InChI Key: SAXYUZPONNQGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative that serves as a high-value building block in medicinal chemistry and drug discovery. The core pyrazole structure is a privileged scaffold in pharmacology, known for its presence in a wide range of bioactive molecules . The strategic incorporation of the 3-fluorophenyl group enhances the molecule's potential for target binding and modulates its electronic properties, while the carboxylic acid functional group provides a versatile handle for synthetic modification, allowing researchers to create amide derivatives for structure-activity relationship (SAR) studies . Pyrazole-carboxamide derivatives have demonstrated significant potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory agents . Furthermore, structurally similar trifluoromethyl-pyrazole compounds have shown promising anticancer activity in preclinical studies, with mechanistic insights revealing their ability to interact with key enzymatic targets involved in cell proliferation . This compound is intended for research use only, specifically for the synthesis and screening of novel molecules for therapeutic applications such as anti-inflammatory and anticancer drug development.

Properties

IUPAC Name

5-(3-fluorophenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYUZPONNQGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activity based on recent research findings, including in vitro and in vivo studies.

  • Molecular Formula : C10H8FN2O2
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 12189271
  • Physical State : Solid, typically appearing as a white to light yellow powder.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited a GI50 value of 3.79 µM, indicating effective growth inhibition.
  • SF-268 (Brain Cancer) : Showed a TGI of 12.50 µM.
  • NCI-H460 (Lung Cancer) : Displayed an LC50 of 42.30 µM, suggesting potential for lung cancer treatment .

Table 1: Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
MCF73.79--
SF-268-12.50-
NCI-H460--42.30

Anti-inflammatory Activity

The compound is also explored for its anti-inflammatory properties. Pyrazole derivatives have shown promising results in inhibiting pro-inflammatory pathways:

  • COX Inhibition : Several derivatives exhibited potent inhibition of COX enzymes, with IC50 values significantly lower than standard anti-inflammatory drugs.
  • In Vivo Studies : In animal models, the compound demonstrated a reduction in edema and pain comparable to established NSAIDs like diclofenac.

Table 2: Anti-inflammatory Activity Data

CompoundIC50 (µM)Inhibition (%)
Standard (Diclofenac)54.65-
Pyrazole Derivative A5.4062%
Pyrazole Derivative B0.0171%

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer proliferation and inflammation:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
  • Cytokine Modulation : Reduces levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

  • A study by Wei et al. reported that ethyl derivatives led to significant growth inhibition in A549 lung cancer cells with an IC50 value of 26 µM .
  • Research by Xia et al. indicated that specific pyrazole compounds induced apoptosis in tumor cells with IC50 values reflecting their potency .

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Ev7, Ev18):

    • Fluorine at the para position instead of meta.
    • Molecular weight: 220.20 .
    • The para-fluoro substitution may alter dipole moments and binding interactions compared to the meta isomer.
  • 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (Ev4): Multiple halogen substitutions (Cl, F) and a bulkier 2-methylphenyl group at position 1.

Substituent Type at Position 3

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Ev13):

    • Chlorine (larger, more lipophilic) replaces fluorine.
    • Molecular weight: 236.67 (estimated).
    • Higher lipophilicity may enhance membrane permeability but reduce solubility .
  • 3-(2,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Ev20):

    • Methoxy groups (electron-donating) instead of fluorine.
    • Molecular weight: 262.27; purity: 95%.
    • Enhanced electron density on the phenyl ring could influence π-π stacking or charge-transfer interactions .

Functional Group Modifications

  • 1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Ev9):

    • Carboxylic acid at position 4 (vs. 5) and a trifluoromethyl group at position 5.
    • Molecular weight: 274.17; XLogP3: 2.4.
    • The trifluoromethyl group increases metabolic stability but may reduce solubility .
  • 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (Ev2, Ev22):

    • tert-Butyl group (sterically bulky) replaces fluorophenyl.
    • Used as a privileged scaffold in cysteine protease inhibition due to optimized steric and electronic profiles .

Preparation Methods

Cyclization Using α,β-Unsaturated Esters and Methylhydrazine

One common approach involves the reaction of an α,β-unsaturated ester bearing the 3-fluorophenyl substituent with methylhydrazine to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid.

Typical Procedure:

  • Dissolve the α,β-unsaturated ester in an organic solvent (e.g., ethanol or methanol).
  • Add methylhydrazine aqueous solution under controlled temperature (often low temperature to moderate heating).
  • Allow condensation and cyclization to proceed, forming the pyrazole ring.
  • Hydrolyze the ester under basic or acidic conditions to convert it into the carboxylic acid.
  • Purify the product by recrystallization using a mixture of alcohol and water.

This method benefits from readily available starting materials and relatively mild reaction conditions. The cyclization step is typically catalyzed or facilitated by the presence of acid or base catalysts to improve yield and selectivity.

Multi-step Synthesis via Claisen Condensation and Hydrazine Cyclization

Another approach, adapted from methods used for related fluorinated pyrazoles, involves:

  • Claisen condensation of ethyl fluoroacetate derivatives to form β-diketone intermediates.
  • Condensation of these diketones with methylhydrazine to form the pyrazole ring.
  • Subsequent hydrolysis or acidification to yield the carboxylic acid.

This method emphasizes high purity and yield, with reaction monitoring by chromatographic and spectroscopic methods to ensure the formation of the desired regioisomer.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Substitution/Hydrolysis α,β-unsaturated ester, 2,2-difluoroacetyl halide, acid-binding agent, alkali Low temperature addition, followed by alkaline hydrolysis to form intermediate
Condensation/Cyclization Methylhydrazine aqueous solution, sodium iodide or potassium iodide catalyst Low temperature condensation, then temperature elevation under reduced pressure
Acidification and Purification Acidification to pH ~1-2, recrystallization in alcohol/water mixture (35-65% alcohol) Recrystallization solvents include methanol, ethanol, or isopropanol

Catalysts such as sodium iodide or potassium iodide enhance cyclization efficiency and reduce side products.

Purification Techniques

  • Recrystallization is the preferred purification method to achieve high chemical purity (>99.5%).
  • Solvent mixtures of alcohol and water (methanol/water, ethanol/water, or isopropanol/water) are used in proportions of 35-65% alcohol.
  • Multiple recrystallizations may be necessary to reduce isomeric impurities, although improved synthetic routes aim to minimize this need.

Analytical Characterization of Intermediates and Final Product

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Challenges References
Cyclization of α,β-unsaturated ester with methylhydrazine Condensation, cyclization, hydrolysis, recrystallization Simple operation, mild conditions Multiple recrystallizations needed
α-Difluoroacetyl halide intermediate route Substitution/hydrolysis, catalyzed cyclization, recrystallization High purity, reduced isomers, good yield Requires careful temperature control
Claisen condensation and hydrazine cyclization β-diketone synthesis, cyclization, hydrolysis High yield, scalable Multi-step, requires intermediate purification

Q & A

Q. What are the recommended synthetic routes for 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate, a fluorophenyl-substituted hydrazine derivative, and a methylating agent, followed by alkaline hydrolysis. For example, analogous methods for pyrazole-4-carboxylic acids involve reacting ethyl acetoacetate with phenylhydrazine derivatives and DMF-DMA, followed by hydrolysis with NaOH . Key steps include refluxing in ethanol and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be validated?

Use orthogonal analytical methods:

  • X-ray diffraction (XRD) for crystal structure determination .
  • FTIR to confirm carboxylic acid (-COOH) and pyrazole ring vibrations .
  • NMR (¹H/¹³C) to verify fluorophenyl substitution and methyl group positioning .
  • LC-MS/HPLC (≥98% purity) to assess impurities .

Q. What solvents are suitable for dissolving this compound?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and methanol but poorly soluble in water. Adjusting pH with NaOH (to deprotonate the carboxylic acid) improves aqueous solubility for biological assays .

Q. What safety precautions are required for handling this compound?

  • Use PPE (gloves, lab coat, goggles).
  • Store sealed at 2–8°C in dry conditions to prevent degradation .
  • Avoid inhalation; work in a fume hood. No specific toxicity data are available, but treat as a potential irritant based on analogs .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence regioselectivity during synthesis?

The fluorine atom’s electron-withdrawing effect directs electrophilic substitution to specific positions on the pyrazole ring. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and transition states. Experimental validation may require protecting group strategies or catalysts (e.g., Pd-mediated cross-coupling) to control substituent placement .

Q. What computational methods can predict the compound’s biological interactions?

  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using software like AutoDock Vina. Fluorophenyl groups often enhance hydrophobic interactions and binding affinity .
  • DFT studies : Calculate electrostatic potential maps to identify reactive sites for derivatization .

Q. How can contradictory solubility data in literature be resolved?

Perform systematic solubility assays:

  • Test in buffered solutions (pH 2–12) to assess ionization effects.
  • Use UV-Vis spectroscopy or gravimetric analysis for quantification.
  • Compare results with structurally similar compounds (e.g., 5-methyl-1-phenyl analogs) to identify trends .

Q. What strategies optimize yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Flow chemistry : Enhances control over exothermic steps (e.g., cyclocondensation).
  • Catalyst optimization : Screen palladium or copper catalysts for cross-coupling steps involving the fluorophenyl group .

Q. How does this compound compare to other pyrazole-carboxylic acids in biological activity?

  • In vitro assays : Test inhibition of inflammatory enzymes (COX-2) or kinases using fluorometric assays. Fluorine substituents often enhance metabolic stability and target binding .
  • Structure-activity relationship (SAR) : Compare IC₅₀ values with non-fluorinated analogs to quantify electronic effects .

Q. What are the challenges in characterizing degradation products?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions.
  • HRMS/LC-MSⁿ : Identify degradation fragments (e.g., decarboxylation or defluorination products).
  • Stability-indicating HPLC : Develop methods to separate and quantify degradation impurities .

Methodological Notes

  • Contradictory data : Cross-validate findings using multiple techniques (e.g., XRD + NMR for structure confirmation).
  • Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and cytotoxicity testing (MTT assay) .
  • Synthetic optimization : Use design of experiments (DoE) to statistically optimize reaction parameters (temperature, solvent ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.